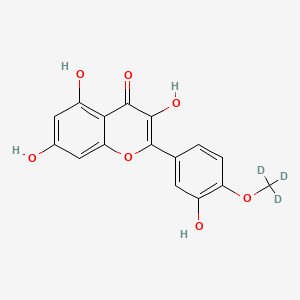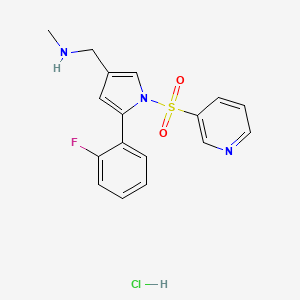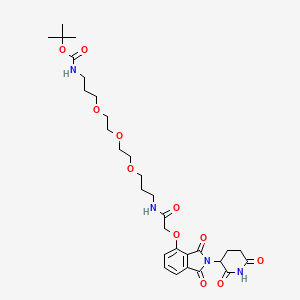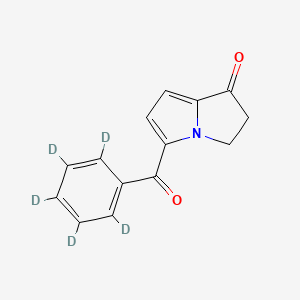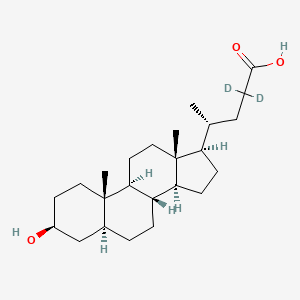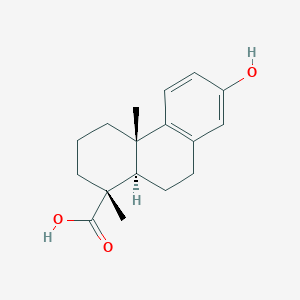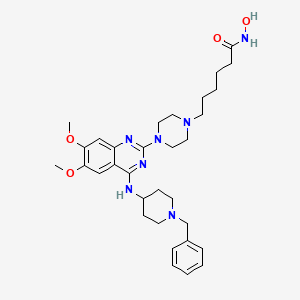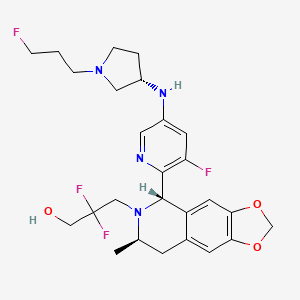
ER degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ER degrader 1 is a selective estrogen receptor degrader (SERD) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor and promoting its degradation, thereby inhibiting estrogen-driven cancer cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ER degrader 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
ER degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities .
Wissenschaftliche Forschungsanwendungen
ER degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study estrogen receptor signaling pathways and to develop new SERDs with improved properties.
Biology: Employed in cell-based assays to investigate the role of estrogen receptors in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in the treatment of estrogen receptor-positive breast cancer. It is also being explored for potential use in other hormone-related cancers.
Wirkmechanismus
ER degrader 1 exerts its effects by binding to the estrogen receptor and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the recruitment of ubiquitin ligases, which tag the estrogen receptor with ubiquitin molecules, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen-driven gene transcription and subsequent suppression of cancer cell proliferation . Molecular targets include the estrogen receptor alpha (ERα) and various co-regulatory proteins involved in estrogen receptor signaling .
Vergleich Mit ähnlichen Verbindungen
ER degrader 1 is unique compared to other similar compounds due to its high selectivity and potency in degrading the estrogen receptor. Similar compounds include:
Fulvestrant: An injectable SERD with a similar mechanism of action but limited by its poor bioavailability and requirement for intramuscular administration.
Elacestrant: An oral SERD with improved bioavailability and efficacy compared to fulvestrant, but still under clinical evaluation.
Camizestrant: A next-generation oral SERD with robust antitumor activity and the ability to overcome resistance to current endocrine therapies.
This compound stands out due to its optimized pharmacokinetic properties, allowing for effective oral administration and enhanced therapeutic outcomes .
Eigenschaften
Molekularformel |
C26H32F4N4O3 |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
2,2-difluoro-3-[(5S,7R)-5-[3-fluoro-5-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]amino]pyridin-2-yl]-7-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl]propan-1-ol |
InChI |
InChI=1S/C26H32F4N4O3/c1-16-7-17-8-22-23(37-15-36-22)10-20(17)25(34(16)13-26(29,30)14-35)24-21(28)9-19(11-31-24)32-18-3-6-33(12-18)5-2-4-27/h8-11,16,18,25,32,35H,2-7,12-15H2,1H3/t16-,18+,25+/m1/s1 |
InChI-Schlüssel |
QDLCSYBYYIFZJR-QDKQFYOWSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC3=C(C=C2[C@H](N1CC(CO)(F)F)C4=C(C=C(C=N4)N[C@H]5CCN(C5)CCCF)F)OCO3 |
Kanonische SMILES |
CC1CC2=CC3=C(C=C2C(N1CC(CO)(F)F)C4=C(C=C(C=N4)NC5CCN(C5)CCCF)F)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


